7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide is a heterocyclic compound that contains a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide typically involves the introduction of a fluorine atom into the benzothiadiazine ring. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization reactions: Starting from appropriate precursors that can form the benzothiadiazine ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or other positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel materials with unique electronic or optical properties.
Biology: As a probe or tool for studying biological processes involving sulfur or fluorine atoms.
Mechanism of Action
The mechanism of action of 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-chloro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide: Contains a chlorine atom instead of fluorine, which could lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 7-fluoro-2H-1,2,4-benzothiadiazine-3(4H)-thione 1,1-dioxide can significantly influence its chemical reactivity and biological activity, making it distinct from other benzothiadiazine derivatives.
Properties
IUPAC Name |
7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S2/c8-4-1-2-5-6(3-4)14(11,12)10-7(13)9-5/h1-3H,(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMQXISVAMENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.